Cas no 4393-06-0 (1-Phenylprop-2-en-1-ol)
1-Phenylprop-2-en-1-ol structure
Product Name:1-Phenylprop-2-en-1-ol
Numero CAS:4393-06-0
MF:C9H10O
MW:134.175102710724
MDL:MFCD00093987
CID:1083581
PubChem ID:92986
Update Time:2025-04-20
1-Phenylprop-2-en-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenylprop-2-en-1-ol
- Α-ETHENYLBENZYL ALCOHOL
- 1-Phenyl-2-propen-1-ol
- 1-Phenylallyl alcohol
- 3-phenyl-3-hydroxypropene
- 3-Phenylpropene-3-ol
- o-hydroxyallylbenzene
- phenyl vinyl carbinol
- phenyl vinyl ketone
- DB-050887
- VINYLBENZYL ALCOHOL
- DB-069846
- DB-363762
- 2-Propen-1-ol, 1-phenyl-
- Benzenemethanol, alpha-ethenyl-
- DB-059181
- NSC167595
- Benzyl alcohol, .alpha.-vinyl-
- NSC 167595
- 1'-Hydroxyallylbenzene
- .alpha.-Vinylbenzyl alcohol
- SCHEMBL96576
- .alpha.-Phenylallyl alcohol
- DTXSID901346753
- alpha-Vinylbenzyl alcohol, 97%
- SCHEMBL13341680
- MHHJQVRGRPHIMR-UHFFFAOYSA-N
- AB10386
- CS-0204865
- vinylphenylcarbinol
- EN300-304226
- 4393-06-0
- alpha-Phenylallyl alcohol
- Phenylallylalkohol
- Benzyl alcohol, alpha-vinyl-
- 1-phenyl-prop-2-en-1-ol
- AKOS009156663
- Z1255438717
- MFCD00093987
- SB84524
- vinyl benzyl alcohol
- Phenylprop-2-enol
- alpha-Vinylbenzyl alcohol
- 42273-76-7
- NSC-167595
- vinylbenzylalcohol
- F8884-0046
- alpha -Vinylbenzyl alcohol
- BEA3_000109
- AS-44492
- A-Vinylbenzyl alcohol
- Benzenemethanol, .alpha.-ethenyl-
- Phenylvinylcarbinol
- NSC 167595 Phenylvinylcarbinol
-
- MDL: MFCD00093987
- Inchi: 1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2
- Chiave InChI: MHHJQVRGRPHIMR-UHFFFAOYSA-N
- Sorrisi: OC(C=C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 134.07300
- Massa monoisotopica: 134.073164938g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 103
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 1.0249
- Punto di ebollizione: 207.3°C (rough estimate)
- Indice di rifrazione: 1.5406
- PSA: 20.23000
- LogP: 1.90600
1-Phenylprop-2-en-1-ol Dati doganali
- CODICE SA:2906299090
- Dati doganali:
Codice doganale cinese:
2906299090Panoramica:
2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
1-Phenylprop-2-en-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121471-10g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 95% | 10g |
$400.00 | 2023-09-01 | |
| abcr | AB490351-1 g |
1-Phenylprop-2-en-1-ol; . |
4393-06-0 | 1g |
€152.50 | 2023-04-20 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P923729-1g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 98% stabilized with TBC | 1g |
¥1,565.10 | 2022-06-14 | |
| TRC | P158116-100mg |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | P158116-500mg |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 500mg |
$98.00 | 2023-05-17 | ||
| TRC | P158116-1g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 1g |
$150.00 | 2023-05-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275535-1g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 98% +(stabilized with TBC) | 1g |
¥1632.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275535-5g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 98% +(stabilized with TBC) | 5g |
¥6121.00 | 2024-05-13 | |
| Enamine | EN300-304226-0.05g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-304226-0.1g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95.0% | 0.1g |
$19.0 | 2025-03-21 |
1-Phenylprop-2-en-1-ol Letteratura correlata
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
4393-06-0 (1-Phenylprop-2-en-1-ol) Prodotti correlati
- 7505-91-1(2-Butene-1,4-diol,1,4-diphenyl-)
- 74141-11-0(2-Butene-1,4-diol, 1-phenyl-, (E)-)
- 52755-39-2(Benzenemethanol, α-(1E)-1-propen-1-yl-)
- 58824-48-9(1-(4-methylphenyl)prop-2-en-1-ol)
- 104713-12-4(Benzenemethanol, a-ethenyl-, (aS)-)
- 62499-97-2(2-Butene-1,4-diol, 1-phenyl-, (Z)-)
- 3347-57-7(Benzenemethanol, a-1-propen-1-yl-)
- 2085-99-6(2-Butene-1,4-diol,1,4-diphenyl-, (E)- (8CI))
- 291525-79-6(Benzenemethanol, a-ethenyl-2-(2-propen-1-yl)-)
- 61619-02-1(1-(naphthalen-1-yl)prop-2-en-1-ol)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti